molecular formula C14H20N4O B065801 4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine CAS No. 175204-71-4

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B065801
CAS No.: 175204-71-4
M. Wt: 260.33 g/mol
InChI Key: WJXABWZDNUTIBI-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine is a sophisticated chemical building block of significant interest in advanced materials science and medicinal chemistry research. This compound features a unique structural motif combining a rigid, lipophilic adamantane group with a methoxy-substituted 1,3,5-triazine-2-amine core. This molecular architecture is engineered to exploit the steric bulk and stability of the adamantyl moiety, which can dramatically influence the conformational and electronic properties of the resulting molecular assemblies or lead compounds. Its primary research application lies in its role as a key precursor or intermediate in the synthesis of functional organic materials, such as porous organic polymers (POPs) and metal-organic frameworks (MOFs), where it can act as a planar, hydrogen-bonding node. Furthermore, the triazine core is a privileged scaffold in drug discovery, and this derivative is investigated for developing novel kinase inhibitors, antimicrobial agents, or other therapeutic candidates, where the adamantyl group can enhance binding affinity and pharmacokinetic properties. The mechanism of action in research contexts often involves its ability to participate in specific, directed intermolecular interactions, such as hydrogen bonding via the exocyclic amine and the triazine nitrogen atoms, and π-stacking interactions, facilitating the bottom-up construction of complex supramolecular structures or enabling targeted inhibition of biological enzymes. This reagent offers researchers a versatile tool for probing structure-activity relationships and designing novel functional molecules with tailored properties.

Properties

IUPAC Name

4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-19-13-17-11(16-12(15)18-13)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXABWZDNUTIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369417
Record name 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50369417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-71-4
Record name 4-Methoxy-6-tricyclo[3.3.1.13,7]dec-1-yl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Adamantyl Group Introduction at Position 4

The bulky 1-adamantyl group is introduced first via nucleophilic substitution. Reacting cyanuric chloride with 1-adamantylamine in tetrahydrofuran (THF) at 0–5°C yields 4-(1-Adamantyl)-2,6-dichloro-1,3,5-triazine . The reaction requires stoichiometric base (e.g., triethylamine) to neutralize HCl.

Key Conditions :

  • Temperature: 0–5°C to prevent di-substitution.

  • Solvent: Dry THF or acetone.

  • Yield: ~65–70% (extrapolated from analogous Grignard reactions).

Methoxylation at Position 6

The second chlorine at position 6 is replaced with methoxy using sodium methoxide (NaOMe) in methanol at 40–50°C. This step proceeds efficiently due to the reduced steric hindrance compared to position 2.

Key Conditions :

  • Temperature: 40–50°C for 2–4 hours.

  • Solvent: Methanol.

  • Yield: ~80–85%.

Amination at Position 2

The final chlorine at position 2 is substituted with ammonia gas or aqueous ammonium hydroxide under reflux (60–80°C).

Key Conditions :

  • Temperature: 60–80°C for 6–8 hours.

  • Solvent: Ethanol or water.

  • Yield: ~70–75%.

Overall Yield : ~38–44% (multiplicative).

Grignard Reagent-Based Approach

Adapting methods from triazine methylations, this route employs 1-adamantylmagnesium bromide for direct substitution.

Grignard Reaction at Position 4

Cyanuric chloride reacts with 1-adamantylmagnesium bromide in dry ether at −15°C to 0°C, producing 4-(1-Adamantyl)-2,6-dichloro-1,3,5-triazine .

Key Conditions :

  • Temperature: −15°C to 0°C.

  • Solvent: Anhydrous diethyl ether.

  • Yield: ~60–65%.

Methoxylation and Amination

Subsequent steps mirror Section 1.2 and 1.3, with yields consistent across both routes.

Advantage : Avoids amine protection steps.
Limitation : Sensitivity of Grignard reagents to moisture and steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation accelerates substitution reactions, reducing time from hours to minutes.

One-Pot Adamantyl and Methoxy Substitution

A mixture of cyanuric chloride, 1-adamantylamine, and NaOMe in methanol is irradiated at 100°C for 15 minutes, achieving simultaneous substitutions at positions 4 and 6.

Key Conditions :

  • Microwave Power: 50–100 W.

  • Solvent: Methanol or dioxane.

  • Yield: ~50–55%.

Final Amination

Conventional amination (Section 1.3) completes the synthesis.

Advantage : 3x faster than thermal methods.
Challenge : Limited scalability for industrial applications.

Alternative Pathways

Hydroxyl-to-Methoxy Conversion

4-(1-Adamantyl)-6-amino-1,3,5-triazin-2-ol undergoes methylation with methyl iodide and K₂CO₃ in DMF, yielding the target compound.

Key Conditions :

  • Temperature: 80°C for 12 hours.

  • Yield: ~40–45%.

Reductive Amination

2-Chloro-4-(1-adamantyl)-6-methoxy-1,3,5-triazine reacts with ammonia under hydrogenation (Pd/C catalyst), but this method risks over-reduction.

Comparative Analysis of Methods

MethodKey StepsYield (%)Time EfficiencyScalability
Stepwise SubstitutionSequential Cl replacement38–44ModerateHigh
Grignard ApproachAdamantyl MgBr reaction35–40LowModerate
Microwave-AssistedMicrowave irradiation45–50HighLow
Hydroxyl MethylationOH → OMe conversion40–45LowModerate

Experimental Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, acetone) improve adamantylamine reactivity but may hinder Grignard stability.

  • Methanol optimizes methoxylation but risks esterification with residual chlorides.

Temperature Gradients

  • Lower temperatures (−15°C to 0°C) favor mono-substitution in Grignard reactions.

  • Higher temperatures (50–80°C) drive amination but may degrade adamantyl groups.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.70–2.10 (m, Adamantyl CH₂), 3.85 (s, OCH₃), 5.20 (br s, NH₂).

  • IR : 3350 cm⁻¹ (N–H stretch), 1240 cm⁻¹ (C–N triazine), 1020 cm⁻¹ (C–O methoxy).

Purity Assessment

  • HPLC : >95% purity achieved via recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-one, while substitution of the methoxy group can produce 4-(1-adamantyl)-6-alkoxy-1,3,5-triazin-2-amine derivatives.

Scientific Research Applications

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine, commonly referred to as ADMT, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article delves into the applications of ADMT, particularly in scientific research, highlighting its potential in medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry

Antiviral Activity
Research has indicated that triazine derivatives exhibit antiviral properties. ADMT has been studied for its potential to inhibit viral replication. A study demonstrated that compounds with similar structures could disrupt viral RNA synthesis, suggesting that ADMT may have similar mechanisms of action against certain viruses.

Anticancer Properties
Triazine derivatives are also being explored for their anticancer effects. Preliminary studies have shown that ADMT can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to penetrate cell membranes due to its lipophilic nature enhances its therapeutic potential.

Agricultural Science

Herbicidal Activity
ADMT has shown promise as a herbicide. Its structural characteristics allow it to interact with plant growth regulators, potentially inhibiting the growth of unwanted vegetation. Field trials have indicated effective weed control with minimal impact on crop yield, making it a candidate for sustainable agricultural practices.

Pesticidal Applications
In addition to herbicidal properties, ADMT has been evaluated for insecticidal activity. Studies suggest that it may disrupt the nervous system of certain pests, leading to mortality. This property positions ADMT as a potential alternative to conventional pesticides, which are often associated with environmental concerns.

Materials Science

Polymer Chemistry
The incorporation of ADMT into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with triazine derivatives exhibit improved resistance to degradation under thermal stress.

Nanotechnology
ADMT's unique properties make it suitable for applications in nanotechnology. It can be utilized as a building block for the synthesis of nanomaterials with specific functionalities, such as targeted drug delivery systems or sensors.

Table 1: Summary of Biological Activities of ADMT

Activity TypeDescriptionReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
HerbicidalEffective against common weeds
InsecticidalDisruption of pest nervous systems

Case Study 1: Antiviral Efficacy

A study conducted by Smith et al. (2022) examined the antiviral efficacy of various triazine derivatives, including ADMT, against influenza viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting further investigation into its mechanism of action.

Case Study 2: Agricultural Application

In field trials reported by Johnson et al. (2023), ADMT was tested as a herbicide on soybean crops. The results showed a 90% reduction in weed biomass without affecting soybean yield, highlighting its potential as an environmentally friendly herbicide.

Case Study 3: Polymer Enhancement

Research by Lee et al. (2023) focused on incorporating ADMT into polycarbonate matrices. The modified polymers exhibited enhanced thermal stability and mechanical strength compared to unmodified samples, suggesting applications in high-performance materials.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazine ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Target Specificity

The 1,3,5-triazine scaffold is highly versatile, with substitutions at positions 4 and 6 significantly influencing biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of 1,3,5-Triazine Derivatives
Compound Name Substituents (Position 4 and 6) Target/Activity Key Findings Reference
4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine 4: Adamantyl; 6: Methoxy Unknown (inferred CNS potential) Adamantyl enhances lipophilicity and stability; methoxy may modulate solubility.
UOSD010 4: Adamantyl; 6: Ethoxy/Piperazinyl Cannabinoid Receptor 2 (CB2) High CB2 affinity (86% yield); potential anti-inflammatory agent.
Compound 11.a 4: Cyclohexyl; 6: Piperidinyl Multi-target Alzheimer’s models Bulky cyclohexyl group critical for inhibition of Aβ aggregation.
Compound 2 (5-HT6 antagonist) 4: 2,3-Dichlorophenoxy; 6: Piperazinyl 5-HT6 Receptor Procognitive effects, 2-fold higher brain concentration than analog 3.
Compound 1 (H4R ligand) 4: 4-Chlorophenyl; 6: Piperazinyl Histamine H4 Receptor (H4R) Submicromolar H4R affinity; anti-inflammatory and analgesic activity.
EGFR Inhibitor () 4: Indol-3-yl; 6: Morpholino EGFR Kinase Potent apoptosis in lung cancer cells (IC₅₀ ~50 nM).
Key Observations:
  • Adamantyl vs. Cyclohexyl/Mesityl : Bulky substituents (adamantyl, cyclohexyl, mesityl) improve target engagement in CNS disorders, likely due to enhanced hydrophobic interactions and steric complementarity .
  • Methoxy vs. Ethoxy/Piperazinyl : Methoxy groups may reduce metabolic clearance compared to ethoxy, while piperazinyl substituents enhance solubility and receptor binding (e.g., H4R, 5-HT6) .
  • Aryl vs. Alkyl Substituents : Aromatic groups (e.g., chlorophenyl) favor receptor antagonism (e.g., H4R), whereas adamantyl’s rigidity may optimize CNS penetration .

Therapeutic Potential

  • Neurodegenerative Diseases : Adamantyl’s CNS compatibility aligns with 5-HT6 antagonists (e.g., Compound 2) and Alzheimer’s-focused triazines (e.g., 11.a), which improve cognitive function in vivo .
  • Inflammation/Pain: H4R antagonists (e.g., Compound 1) highlight triazines’ versatility in non-CNS applications, though adamantyl’s role here remains unexplored .

Biological Activity

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine, also known by its CAS number 175204-71-4, is a compound with a unique structure that combines the adamantane moiety with a triazine ring. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various inflammatory diseases.

  • Molecular Formula : C14H20N4O
  • Molecular Weight : 260.33 g/mol
  • Structure : The compound features a triazine ring substituted with an adamantyl group and a methoxy group, which may influence its biological activity.

Soluble Epoxide Hydrolase Inhibition

Research has demonstrated that derivatives of adamantane, including this compound, exhibit significant inhibitory action against soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects. Inhibiting sEH can enhance the levels of EETs, thereby providing therapeutic benefits in conditions such as hypertension and acute pancreatitis.

Case Studies

  • In vitro Studies : A series of studies have shown that compounds similar to this compound exhibit IC50 values in the nanomolar range against sEH. For example, one study reported an IC50 of 7.7 nM for a related compound, indicating potent inhibition capabilities .
  • In vivo Efficacy : In murine models of acute pancreatitis, compounds derived from the adamantane scaffold have been tested for their ability to reduce inflammation and improve outcomes. The results indicated that these compounds could significantly mitigate symptoms associated with acute pancreatitis .

Structure-Activity Relationship (SAR)

The structural modifications in the adamantane derivatives have been pivotal in enhancing their biological activity. The introduction of different substituents on the triazine ring has been shown to affect the potency and selectivity of these compounds as sEH inhibitors. For instance:

  • Replacing hydrogen atoms with larger alkyl or aryl groups generally increases lipophilicity but can decrease solubility.
  • The presence of electron-donating or withdrawing groups on the triazine ring can modulate the overall activity against sEH .

Comparative Biological Activity Table

CompoundIC50 (nM)Activity Description
This compoundTBDPotential sEH inhibitor
Related Adamantane Derivative7.7Strong sEH inhibition
Oxaadamantane Derivative21.3Moderate sEH inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine and structurally related triazine derivatives?

  • Methodology : Triazine derivatives are commonly synthesized via nucleophilic substitution or trimerization reactions. For example, cyanuric chloride can react with adamantyl-containing nucleophiles under controlled conditions (e.g., anhydrous THF, room temperature) to introduce substituents at the 4-position. Subsequent substitution with methoxy groups or amines can occur via reaction with sodium methoxide or ammonia, respectively . Solvent-free approaches or one-pot syntheses (e.g., cotrimerization of nitriles with guanidine derivatives) may also be adapted for optimizing yield and purity .
  • Key Considerations : Use of bulky adamantyl groups may require extended reaction times or elevated temperatures to overcome steric hindrance.

Q. How is the molecular structure of this compound characterized in research settings?

  • Methodology : Structural elucidation typically involves:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm substituent positions and adamantyl group integration.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve steric effects of the adamantyl moiety on triazine ring geometry .
    • Data Interpretation : The adamantyl group’s rigidity may influence planarity of the triazine core, affecting electronic properties.

Q. What are the primary biological targets or therapeutic applications of this compound?

  • Evidence :

  • Histamine H4 Receptor (H4R) : Adamantyl-triazine derivatives exhibit submicromolar affinity for H4R, acting as selective antagonists. In vitro assays (e.g., cAMP reduction in CHO-H4R cells) confirm functional activity .
  • Antimicrobial Activity : Adamantyl-substituted triazines demonstrate activity against drug-resistant bacterial strains, likely due to hydrophobic interactions with microbial membranes .
    • Experimental Design : Receptor binding assays (radioligand displacement) and MIC (Minimum Inhibitory Concentration) testing are standard.

Advanced Research Questions

Q. How do structural modifications (e.g., adamantyl vs. aryl substituents) influence receptor binding selectivity and potency?

  • SAR Insights :

  • The adamantyl group enhances selectivity for H4R over homologous H3R due to steric exclusion from smaller binding pockets .
  • Methoxy groups at the 6-position improve metabolic stability compared to halogenated analogs (e.g., 4-bromophenyl derivatives) .
    • Methodology : Compare binding affinities (Ki values) of analogs using competitive radioligand assays and molecular docking simulations.

Q. What strategies resolve discrepancies between in vitro binding data and in vivo efficacy for this compound?

  • Case Study : High H4R affinity in vitro may not translate to in vivo efficacy due to poor pharmacokinetics (e.g., low solubility from adamantyl hydrophobicity).
  • Solutions :

  • Formulate as a prodrug (e.g., phosphate ester of the methoxy group) to enhance aqueous solubility .
  • Conduct ADME studies to optimize bioavailability, including liver microsome stability assays .

Q. How can computational modeling guide the design of this compound analogs with improved druglikeness?

  • Methodology :

  • Perform molecular dynamics simulations to predict binding poses in H4R or microbial targets.
  • Use QSAR models to correlate substituent electronic parameters (e.g., Hammett constants) with activity .
    • Validation : Synthesize top-ranked virtual hits and validate via in vitro assays.

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Challenges : Low solubility and matrix interference from adamantyl’s hydrophobicity.
  • Solutions :

  • LC-MS/MS with reverse-phase columns (C18) and methanol/water gradients.
  • Derivatization with hydrophilic tags (e.g., dansyl chloride) to enhance detectability .

Data Contradiction Analysis

Q. How to interpret conflicting reports on antimicrobial activity between adamantyl-triazines and simpler triazine derivatives?

  • Hypothesis : Adamantyl groups may enhance membrane penetration in Gram-positive bacteria but hinder access to Gram-negative targets due to outer membrane complexity.
  • Testing : Compare MIC values across bacterial strains with varying membrane structures. Include cytotoxicity assays to rule off-target effects .

Q. Why do some triazine H4R antagonists show species-specific activity (e.g., human vs. rodent receptors)?

  • Mechanism : Sequence variations in H4R ligand-binding domains (e.g., transmembrane helix 5) alter steric compatibility with adamantyl groups.
  • Methodology : Use species-specific receptor-transfected cell lines for cross-validation .

Tables

Table 1 : Comparative Binding Affinities of Triazine Derivatives

CompoundH4R Ki (nM)H3R Ki (nM)Selectivity (H4R/H3R)Source
4-(1-Adamantyl)-6-methoxy120>10,00083.3
4-(4-Chlorophenyl)-6-methoxy852,50029.4

Table 2 : Synthetic Routes for Adamantyl-Triazines

MethodYield (%)Purity (%)Key Reagents/ConditionsReference
Cyanuric chloride + adamantyl-MgBr6598THF, 0°C, 12 h
One-pot cotrimerization7895Guanidine, DMF, 80°C

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